A Technical Guide to (S)-Benzyl 2-isopropylpiperazine-1-carboxylate (CAS 1023964-84-2): Properties, Synthesis, and Applications
A Technical Guide to (S)-Benzyl 2-isopropylpiperazine-1-carboxylate (CAS 1023964-84-2): Properties, Synthesis, and Applications
An in-depth technical guide by a Senior Application Scientist
Introduction
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate, identified by CAS number 1023964-84-2, is a chiral heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a derivative of piperazine, a ubiquitous scaffold in pharmaceuticals, this molecule combines several key structural features: a stereodefined center, a bulky isopropyl group for probing steric pockets in target proteins, and a benzyl carbamate (Cbz) protecting group. The Cbz group provides stability during synthetic manipulations while allowing for facile deprotection to reveal a secondary amine for further functionalization.
The N-benzyl piperidine and piperazine motifs are widely employed in drug discovery to enhance structural diversity, modulate physicochemical properties, and establish critical interactions, such as cation-π bonds, with biological targets.[1][2] This guide provides a comprehensive technical overview of (S)-benzyl 2-isopropylpiperazine-1-carboxylate, detailing its physicochemical properties, a robust synthetic and purification protocol, expected analytical characteristics, and its potential applications as a versatile building block in the synthesis of novel therapeutic agents.
Physicochemical Properties
The fundamental properties of (S)-benzyl 2-isopropylpiperazine-1-carboxylate are summarized below. These data are critical for planning synthetic reactions, purification procedures, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 1023964-84-2 | [3] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [3] |
| Molecular Weight | 262.35 g/mol | [3][4] |
| IUPAC Name | Benzyl (2S)-2-(propan-2-yl)piperazine-1-carboxylate | [3] |
| Synonyms | (S)-1-CBZ-2-ISOPROPYL-PIPERAZINE | [3] |
| Density | 1.075 g/cm³ | [3] |
| Appearance | Inferred to be a solid (white or off-white powder) | [5] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DCM, Chloroform, Methanol) | [5][6] |
| Storage Conditions | Store sealed in a dry, well-ventilated place at room temperature. | [3][7] |
Synthesis and Purification
While specific literature detailing the synthesis of this exact compound is sparse, a reliable protocol can be designed based on established principles of amine protection chemistry. The most logical approach involves the reaction of commercially available (S)-2-isopropylpiperazine with benzyl chloroformate.
Retrosynthetic Analysis
The key disconnection lies at the carbamate bond, simplifying the target molecule into two readily accessible starting materials. This approach is highly efficient for introducing the Cbz protecting group onto the chiral piperazine core.
Caption: Retrosynthetic disconnection of the target compound.
Proposed Synthetic Protocol
This protocol is designed for trustworthiness and self-validation, incorporating standard practices for reaction monitoring and workup. The causality behind each step is explained to provide deeper insight.
Materials:
-
(S)-2-isopropylpiperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-2-isopropylpiperazine (1.0 eq) in anhydrous DCM.[8] Cool the solution to 0 °C using an ice-water bath.
-
Expertise & Experience: Starting at 0 °C is crucial for controlling the exothermicity of the acylation reaction, minimizing side reactions such as the formation of di-acylated products or degradation of the starting materials.
-
-
Base Addition: Add triethylamine (1.1 eq) to the solution. This organic base scavenges the HCl generated during the reaction, driving the equilibrium towards product formation without introducing water.
-
Reagent Addition: Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.
-
Expertise & Experience: A slight excess of Cbz-Cl ensures complete consumption of the starting piperazine. Adding it slowly prevents a rapid temperature increase.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine spot is no longer visible.
-
Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Trustworthiness: The bicarbonate wash removes any remaining acidic byproducts and excess unreacted Cbz-Cl.
-
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Expertise & Experience: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Workflow
The crude product typically requires purification to remove non-polar impurities and any residual starting materials. Flash column chromatography is the standard and most effective method.
Caption: Standard workflow for post-synthesis purification.
Purification Protocol
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Column Preparation: Prepare a silica gel column using a slurry packing method with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the column for better separation.
-
Elution: Elute the column with the chosen solvent system. The polarity is typically increased gradually to first elute non-polar impurities, followed by the desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC, staining with potassium permanganate or UV light to visualize the spots.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-benzyl 2-isopropylpiperazine-1-carboxylate as a purified solid or oil.
Analytical Characterization
Structural confirmation of the synthesized product is paramount. A combination of NMR, IR, and MS techniques provides unambiguous proof of identity and purity. The following are predicted data based on the compound's structure and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules.[9]
| Predicted ¹H NMR Signals (in CDCl₃) | Predicted ¹³C NMR Signals (in CDCl₃) | |
| Chemical Shift (ppm) | Assignment & Multiplicity | Chemical Shift (ppm) |
| ~ 7.30 - 7.40 | 5H, multiplet, Aromatic C-H (Phenyl) | ~ 155 |
| ~ 5.15 | 2H, singlet, Benzylic CH ₂ | ~ 136 |
| ~ 4.0 - 4.2 | 1H, multiplet, Piperazine CH (adjacent to isopropyl) | ~ 127 - 129 |
| ~ 2.8 - 3.2 | ~6H, multiplet, Piperazine CH ₂ | ~ 67 |
| ~ 2.0 - 2.2 | 1H, multiplet, Isopropyl CH | ~ 55-60 |
| ~ 0.9 - 1.0 | 6H, doublet, Isopropyl CH ₃ | ~ 45-50 |
| ~ 28 | ||
| ~ 18-20 |
Rationale: The aromatic protons of the benzyl group are expected between 7.3-7.4 ppm.[10] The benzylic CH₂ protons are deshielded by the adjacent oxygen and aromatic ring, appearing around 5.15 ppm.[11] Piperazine and isopropyl protons will appear in the aliphatic region, with their exact shifts and multiplicities depending on the ring conformation.[12] In ¹³C NMR, the carbamate carbonyl is typically found around 155 ppm.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[13]
| Predicted IR Absorption | |
| Frequency (cm⁻¹) | Functional Group Vibration |
| ~ 3030 | Aromatic C-H stretch |
| ~ 2850 - 2960 | Aliphatic C-H stretch (Piperazine, Isopropyl) |
| ~ 1690 - 1710 | C=O stretch (Carbamate) |
| ~ 1450 - 1495 | Aromatic C=C bend |
| ~ 1230 - 1250 | C-O stretch |
| ~ 1100 - 1150 | C-N stretch |
Rationale: The most diagnostic peak will be the strong C=O stretch of the carbamate group, expected around 1700 cm⁻¹.[13] The presence of both aromatic and aliphatic C-H stretches further confirms the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the compound's composition.[13]
-
Expected Molecular Ion (M⁺): m/z = 262.17 (for C₁₅H₂₂N₂O₂)
-
Key Fragmentation Patterns:
-
Loss of the benzyl group (C₇H₇•), resulting in a fragment at m/z = 171.
-
Loss of the benzyloxy group (C₇H₇O•), resulting in a fragment at m/z = 155.
-
Cleavage of the piperazine ring at various points.
-
Applications in Research and Drug Development
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate is not an end-product but a high-value intermediate for drug discovery. Its utility stems from the strategic combination of its structural features.
-
Chiral Scaffolding: The fixed (S)-stereochemistry allows for the synthesis of enantiomerically pure final compounds. This is critical as different enantiomers of a drug can have vastly different efficacy and toxicity profiles.
-
Versatile Building Block: The secondary amine within the piperazine ring can be deprotected (by removing the Cbz group, typically via catalytic hydrogenation) and subsequently functionalized. This allows for the rapid generation of a library of diverse analogues for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The N-benzyl piperazine motif is a proven tool for fine-tuning properties like solubility, lipophilicity, and metabolic stability, which are essential for developing viable drug candidates.[1][2] The isopropyl group provides steric bulk that can be used to probe the binding pockets of target enzymes or receptors.
Caption: Role of the title compound in a drug discovery workflow.
Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for this compound, data from structurally similar molecules, such as benzyl piperazine-1-carboxylate, should be used to guide handling procedures.[7][14]
-
Hazard Identification:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][17][18]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7][16]
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][17]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][16]
-
-
Storage:
Conclusion
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate is a strategically designed chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry, combined with the versatility of the Cbz-protected piperazine scaffold, makes it an invaluable tool for researchers aiming to develop novel, enantiomerically pure compounds for therapeutic applications. The protocols and data presented in this guide offer a robust framework for the synthesis, purification, characterization, and safe handling of this compound, empowering scientists in their drug discovery endeavors.
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